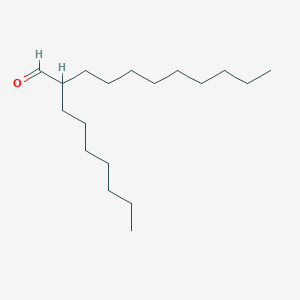
2-Heptylundecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptylundecanal is an organic compound classified as an aldehyde. It is characterized by its long carbon chain, which consists of 18 carbon atoms. The molecular formula for this compound is C18H36O. This compound is known for its distinct odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptylundecanal can be synthesized through various methods. One common synthetic route involves the oxidation of 2-Heptylundecanol. This process typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to achieve the desired aldehyde.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of long-chain alkenes. This process involves the addition of a formyl group (CHO) to the alkene in the presence of a catalyst, typically a rhodium or cobalt complex. The reaction is carried out under high pressure and temperature to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Heptylundecanal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form the corresponding carboxylic acid, 2-Heptylundecanoic acid, using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 2-Heptylundecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Grignard reagents, hydrazine (NH2NH2)
Major Products Formed
Oxidation: 2-Heptylundecanoic acid
Reduction: 2-Heptylundecanol
Nucleophilic Addition: Various alcohols and hydrazones
Scientific Research Applications
2-Heptylundecanal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activity and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is widely used in the fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Heptylundecanal primarily involves its interaction with biological receptors and enzymes. The aldehyde group in this compound can form Schiff bases with amino groups in proteins, potentially altering their function. This interaction can affect various molecular pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Heptylundecanol: The corresponding alcohol of 2-Heptylundecanal.
2-Heptylundecanoic acid: The carboxylic acid derivative of this compound.
Heptanal: A shorter-chain aldehyde with similar chemical properties.
Uniqueness
This compound is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain aldehydes. Its long chain also contributes to its stability and lower volatility, making it suitable for applications in the fragrance industry.
Properties
CAS No. |
64935-44-0 |
|---|---|
Molecular Formula |
C18H36O |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
2-heptylundecanal |
InChI |
InChI=1S/C18H36O/c1-3-5-7-9-10-12-14-16-18(17-19)15-13-11-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
GSHMPXPNSKCFAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















